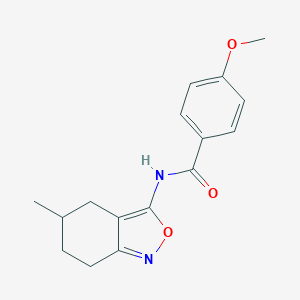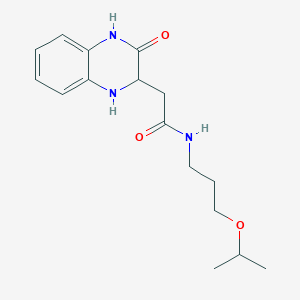![molecular formula C21H32N2O3 B241040 4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)
4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine, commonly known as DMPEP, is a chemical compound that belongs to the class of psychoactive substances. It is a relatively new compound that has not yet been widely studied. DMPEP is believed to have potential applications in scientific research, particularly in the field of neuroscience.
Mechanism Of Action
The mechanism of action of DMPEP is not yet fully understood. It is believed to act as a dopamine reuptake inhibitor, which could lead to increased levels of dopamine in the brain. This could potentially lead to increased feelings of pleasure and reward.
Biochemical And Physiological Effects
The biochemical and physiological effects of DMPEP are not yet fully understood. However, it is believed to have potential effects on the dopamine system in the brain, which could impact mood, motivation, and reward processing.
Advantages And Limitations For Lab Experiments
One advantage of using DMPEP in lab experiments is that it is a relatively new compound that has not yet been extensively studied. This means that there is potential for new discoveries and insights into its effects. However, a limitation is that the potential risks and side effects of DMPEP are not yet fully understood, which could make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on DMPEP. One area of interest is the potential therapeutic applications of DMPEP in the treatment of addiction and substance abuse. Another area of interest is the potential use of DMPEP as a research tool to better understand the dopamine system in the brain. Additionally, further research is needed to fully understand the potential risks and side effects of DMPEP.
Synthesis Methods
The synthesis method of DMPEP involves the reaction of 3,5-dimethylphenol with acetyl chloride to form 3,5-dimethylphenyl acetate. This intermediate is then reacted with piperidine and sodium hydride to form 1-[(3,5-dimethylphenoxy)acetyl]-2-piperidinyl acetate. Finally, this compound is reacted with morpholine and sodium hydride to form DMPEP.
Scientific Research Applications
DMPEP has potential applications in scientific research, particularly in the field of neuroscience. It is believed to have an affinity for the dopamine transporter, which could make it useful in studying the role of dopamine in the brain. DMPEP may also have potential applications in the study of addiction and substance abuse.
properties
Product Name |
4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine |
|---|---|
Molecular Formula |
C21H32N2O3 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-1-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C21H32N2O3/c1-17-13-18(2)15-20(14-17)26-16-21(24)23-7-4-3-5-19(23)6-8-22-9-11-25-12-10-22/h13-15,19H,3-12,16H2,1-2H3 |
InChI Key |
RNLCKDPBTKYTQP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCCCC2CCN3CCOCC3)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCCCC2CCN3CCOCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B240957.png)




![N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
![5-chloro-2-(propan-2-ylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B240976.png)

![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)

![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)